molecular formula C17H22ClNO B6344113 Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride CAS No. 1240568-32-4

Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride

Cat. No.: B6344113
CAS No.: 1240568-32-4
M. Wt: 291.8 g/mol
InChI Key: PZPWUFPDTOOELY-UHFFFAOYSA-N
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Description

Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C17H22ClNO and a molecular weight of 291.81568 g/mol . This compound is known for its unique structure, which includes a butyl group, a phenoxyphenyl group, and an amine hydrochloride group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenoxyphenyl derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenoxybenzamine hydrochloride: A related compound with similar structural features.

    Butylamine hydrochloride: Shares the butylamine group but lacks the phenoxyphenyl moiety.

    Phenoxyphenylamine hydrochloride: Contains the phenoxyphenyl group but differs in other structural aspects.

Uniqueness

Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride is unique due to its combination of a butyl group, a phenoxyphenyl group, and an amine hydrochloride group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.

Biological Activity

Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its interactions with biological systems is crucial for its application in drug development and therapeutic contexts. This article reviews available research findings, including case studies and data tables, to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound features a butyl group attached to a phenoxyphenyl moiety. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The binding to these targets can modulate their activity, leading to various biological effects. Research indicates that the compound may exhibit properties akin to those of other amine derivatives, influencing neurotransmitter systems and potentially exhibiting antitumor activity .

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound demonstrate significant antitumor effects. For instance, derivatives with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells .

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-7TBDApoptosis induction
Related Compound AA549 (Lung)23Tubulin destabilization
Related Compound BMDA-MB-23130Cell cycle arrest (G2/M phase)

2. Antibacterial Activity

This compound has also been evaluated for antibacterial properties. Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity .

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Comparison with Standard
E. coliTBDCeftriaxone (40 µg/mL)
S. aureusTBDAmoxicillin (20 µg/mL)

Case Studies

Several case studies have highlighted the biological potential of related compounds:

  • Case Study 1 : A study on a phenoxy derivative demonstrated significant inhibition of tumor growth in xenograft models, indicating potential for therapeutic application in oncology .
  • Case Study 2 : Another investigation into the antibacterial properties revealed that a closely related compound exhibited an MIC comparable to standard antibiotics, suggesting its utility in treating resistant bacterial infections .

Properties

IUPAC Name

N-[(3-phenoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-2-3-12-18-14-15-8-7-11-17(13-15)19-16-9-5-4-6-10-16;/h4-11,13,18H,2-3,12,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPWUFPDTOOELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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